3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-11-26(24,25)22-10-4-6-14-8-9-17(13-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSQWQSYLBLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 7-Amino-1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline core is typically synthesized via Bischler–Napieralski cyclization followed by reduction. For example, cyclohexenyl aniline derivatives undergo cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroquinoline intermediates, which are subsequently reduced with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
-
Starting material : 3-(Cyclohex-1-en-1-yl)aniline.
-
Cyclization : React with PPA at 120°C for 6 hours to yield 3,4-dihydroquinoline.
-
Reduction : Treat with NaBH₃CN in methanol at 0°C to obtain 1,2,3,4-tetrahydroquinolin-7-amine (yield: 78%).
Sulfonylation of Tetrahydroquinoline
Introduction of the propane-1-sulfonyl group employs sulfonyl chloride chemistry . 3-Chloropropane-1-sulfonyl chloride ([1633-82-5]) reacts with the amine under basic conditions.
-
Solvent : Dichloromethane (DCM).
-
Base : Pyridine or triethylamine (TEA).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%).
-
Temperature : 0°C to room temperature.
-
Yield : 65–97% (Table 1).
Table 1: Sulfonylation Reaction Optimization
| Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DMAP | 40 | 97 |
| TEA | None | 0.5 | 65 |
Amide Coupling Strategies
The final step involves coupling 3-chlorobenzoyl chloride with the sulfonylated tetrahydroquinoline. Schotten–Baumann conditions or carbodiimide-mediated coupling are preferred.
Schotten–Baumann Reaction
Procedure :
-
Dissolve 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in aqueous NaOH.
-
Add 3-chlorobenzoyl chloride dropwise under vigorous stirring.
Key Parameters :
-
pH control : Maintain pH >10 to ensure amine deprotonation.
-
Temperature : 0–5°C to minimize hydrolysis.
-
Yield : 70–85%.
Carbodiimide-Mediated Coupling
For sterically hindered amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) improves efficiency.
Protocol :
-
Activate 3-chlorobenzoic acid with EDC/NHS in DCM for 1 hour.
-
Add sulfonylated tetrahydroquinoline amine and stir for 12 hours.
-
Yield : 82–90%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H).
-
δ 3.20 (t, J = 6.4 Hz, 2H, SO₂CH₂).
-
Challenges and Optimization
Byproduct Formation
Solvent Selection
-
DCM vs. THF : DCM provides higher yields (97%) but requires longer reaction times. THF accelerates kinetics but risks side reactions.
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
Green Chemistry Approaches
-
Solvent recycling : DCM recovery via distillation reduces waste.
-
Catalyst reuse : Immobilized DMAP on silica gel maintains activity for 5 cycles.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of the compound. The tetrahydroquinoline moiety can interact with various receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
No experimental data on the target compound’s biological activity, toxicity, or synthesis are available in the provided evidence. Similarly, the analog (CAS 946369-93-3) lacks reported pharmacological or physicochemical data beyond its structural details . Comparative analysis is thus restricted to theoretical inferences based on substituent chemistry. Further studies are required to validate these hypotheses and explore applications.
Biologische Aktivität
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound with a complex structure that includes a chloro group, a sulfonyl moiety, and a tetrahydroquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of KIF18A, a protein involved in mitotic processes. Its unique combination of functional groups may confer distinct biological properties that are relevant for therapeutic applications.
- Molecular Formula : C19H21ClN2O3S
- Molecular Weight : 392.9 g/mol
- CAS Number : 946292-21-3
Preliminary studies suggest that this compound acts as an inhibitor of KIF18A. This inhibition disrupts normal cell division processes, which may have implications for cancer treatment. The specific binding affinity and interaction mechanisms with KIF18A and other proteins involved in cell cycle regulation are critical areas for further research.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| KIF18A Inhibition | Disrupts mitotic processes; potential application in cancer therapy. |
| Antimicrobial Activity | Related compounds exhibit antimicrobial properties; further studies needed. |
| Cytotoxicity | Initial data indicate potential cytotoxic effects on cancer cell lines. |
Case Studies and Research Findings
- KIF18A Inhibition : Research indicates that the compound selectively binds to KIF18A, leading to significant inhibition of its activity. This has been demonstrated through various assays, including surface plasmon resonance and molecular docking studies.
- Cytotoxicity Testing : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human tumor cells such as HepG2 and DLD cells, demonstrating IC50 values indicative of potent anticancer activity.
- Structure-Activity Relationship (SAR) : The unique structural features of this compound allow for a diverse range of biological activities compared to similar compounds. For example, the presence of the chloro group and sulfonamide functionality enhances its solubility and bioavailability.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzamide | Chlorobenzene ring | General anti-inflammatory properties |
| N-(4-Chlorobenzoyl)propanesulfonamide | Similar sulfonamide structure | Potential anti-cancer activity |
| Tetrahydroquinoline derivatives | Various substitutions on quinoline core | Antimicrobial and anticancer activities |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for tetrahydroquinoline functionalization) .
- Purification : Recrystallization or silica gel chromatography ensures >95% purity .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- PTP1B Inhibition : In vitro assays show IC₅₀ values of 1–10 µM, linked to enhanced insulin sensitivity in adipocyte models .
- Enzyme Selectivity : Screen against related phosphatases (e.g., TCPTP) using fluorogenic substrates to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known PTP1B inhibitors like Compound 12 in ).
- Orthogonal Assays : Combine enzymatic assays with cellular glucose uptake studies to confirm mechanistic consistency .
- Structural Analysis : Use molecular docking to identify binding pose variations caused by crystal packing artifacts .
Q. What strategies are recommended for elucidating the enzyme inhibition mechanism of this compound?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to PTP1B’s catalytic domain .
- Site-Directed Mutagenesis : Target residues (e.g., Cys215 in PTP1B) to confirm critical interactions .
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Fluorine vs. Chlorine : Fluorine at position 2 (vs. chlorine at 3) increases metabolic stability but reduces PTP1B affinity by 30% .
- Sulfonyl Group Optimization : Propane-1-sulfonyl (logP = 1.2) improves membrane permeability vs. phenylsulfonyl (logP = 2.5) .
- Tetrahydroquinoline Core : Saturation of the quinoline ring enhances solubility but may reduce target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
